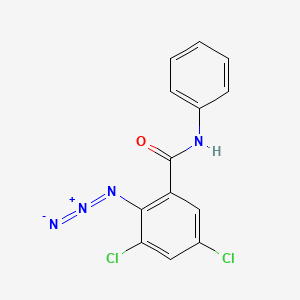silanol CAS No. 88221-47-0](/img/structure/B14378900.png)
[(Butan-2-yl)oxy](dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)oxysilanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a butan-2-yloxy group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxysilanol typically involves the reaction of dimethylchlorosilane with butan-2-ol in the presence of a base such as triethylamine. The reaction proceeds via the substitution of the chlorine atom in dimethylchlorosilane with the butan-2-yloxy group, followed by hydrolysis to form the silanol group.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxysilanol often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the controlled addition of dimethylchlorosilane and butan-2-ol, followed by hydrolysis and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanols, depending on the reagent used.
Applications De Recherche Scientifique
(Butan-2-yl)oxysilanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone rubbers, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)oxysilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilanediol: Contains two hydroxyl groups instead of one.
Dimethyl(2-thienyl)silanol: Contains a thienyl group instead of a butan-2-yloxy group.
Diphenylsilanediol: Contains two phenyl groups instead of methyl groups.
Uniqueness
(Butan-2-yl)oxysilanol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where a balance between hydrophobicity and reactivity is required.
Propriétés
Numéro CAS |
88221-47-0 |
|---|---|
Formule moléculaire |
C6H16O2Si |
Poids moléculaire |
148.28 g/mol |
Nom IUPAC |
butan-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16O2Si/c1-5-6(2)8-9(3,4)7/h6-7H,5H2,1-4H3 |
Clé InChI |
CDQKNWVXAQIAJC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
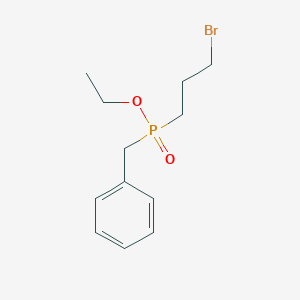
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
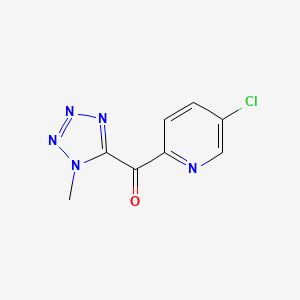
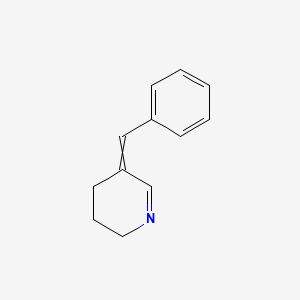

methanone](/img/structure/B14378853.png)
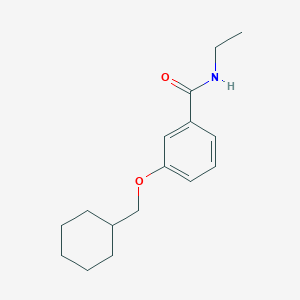
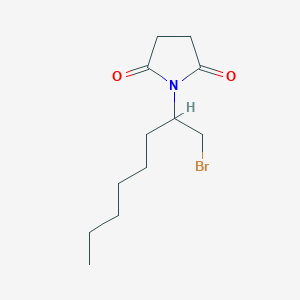

![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
